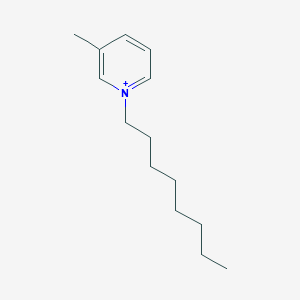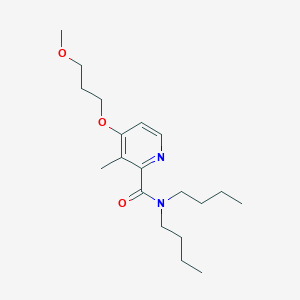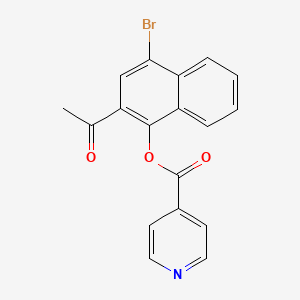
Ethyl 7,9,9-trimethyldec-7-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7,9,9-trimethyldec-7-enoate is an organic compound with the molecular formula C15H28O2. It is an ester derived from 7,9,9-trimethyldec-7-enoic acid and ethanol. This compound is known for its unique structure, which includes a double bond at the 7th position and three methyl groups at the 7th and 9th positions of the decenoate chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7,9,9-trimethyldec-7-enoate typically involves the esterification of 7,9,9-trimethyldec-7-enoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7,9,9-trimethyldec-7-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Carboxylic acids and ethanol.
Aplicaciones Científicas De Investigación
Ethyl 7,9,9-trimethyldec-7-enoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of Ethyl 7,9,9-trimethyldec-7-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The double bond and methyl groups in the compound also contribute to its reactivity and interaction with molecular targets.
Comparación Con Compuestos Similares
Ethyl 7,9,9-trimethyldec-7-enoate can be compared with other similar compounds such as:
- Ethyl 7,9,9-trimethyl-1,4-dithiospiro[4.5]dec-6-ene-8-carboxylate
- 7,9,9-trimethyldec-6-en-5-one
- Ethyl 7,9-dioxo-5b,6,7,8,9,11-hexahydroindolizino[1,2-b]quinoline-8-carboxylate
These compounds share structural similarities but differ in their functional groups and reactivity. This compound is unique due to its ester group and specific placement of methyl groups and double bond, which contribute to its distinct chemical properties and applications.
Propiedades
Número CAS |
654068-34-5 |
|---|---|
Fórmula molecular |
C15H28O2 |
Peso molecular |
240.38 g/mol |
Nombre IUPAC |
ethyl 7,9,9-trimethyldec-7-enoate |
InChI |
InChI=1S/C15H28O2/c1-6-17-14(16)11-9-7-8-10-13(2)12-15(3,4)5/h12H,6-11H2,1-5H3 |
Clave InChI |
BXOZXVRMXLTRGP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCCC(=CC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


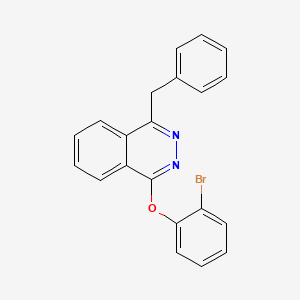
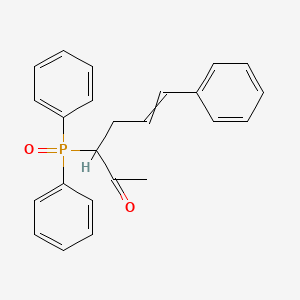
![3,3'-[Quinoxaline-2,3-diylbis(methylene)]di(pentane-2,4-dione)](/img/structure/B12526878.png)
![(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-aminoacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B12526879.png)

![4-(3-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-2-yl)phenol](/img/structure/B12526891.png)
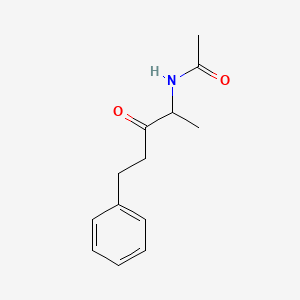
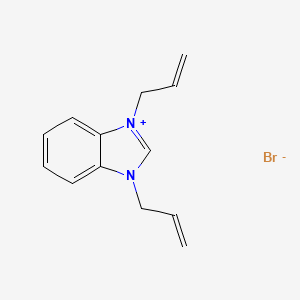
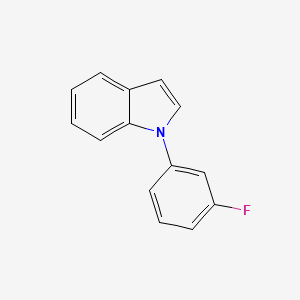
![4-{4-[(Propan-2-yl)oxy]benzene-1-sulfinyl}phenol](/img/structure/B12526914.png)
![2-Diazonio-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]ethen-1-olate](/img/structure/B12526915.png)
